molecular formula C7H14F2N2 B1421943 [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1179299-77-4

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

Cat. No. B1421943
CAS RN: 1179299-77-4
M. Wt: 164.2 g/mol
InChI Key: PVHIMJVJXKEYIA-UHFFFAOYSA-N
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Description

“[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is a chemical compound with the CAS Number: 1179299-77-4 . It has a molecular weight of 164.2 . The compound is typically stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is [1- (2,2-difluoroethyl)-2-pyrrolidinyl]methanamine .


Molecular Structure Analysis

The InChI code for “[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is 1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 164.2 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Catalysis

Due to the basic nature of the methanamine group, this compound could act as an organocatalyst in various chemical reactions. Its potential to facilitate or accelerate reactions could be explored in the synthesis of complex organic molecules.

Each of these applications would require further research and experimentation to fully understand the potential of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine in these fields. The compound’s properties, such as its molecular weight of 164.2 and its physical form as a liquid at room temperature , would need to be considered in the design of these studies. Safety information, such as handling precautions and hazard statements, should also be reviewed to ensure safe research practices .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause physical and health hazards . The hazard statements include H227, H302, H314, and H335, suggesting that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIMJVJXKEYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
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[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
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[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
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[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
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[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
Reactant of Route 6
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[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

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